molecular formula C6H8BrN3 B1283442 5-Bromo-N2-methylpyridine-2,3-diamine CAS No. 89415-54-3

5-Bromo-N2-methylpyridine-2,3-diamine

Cat. No.: B1283442
CAS No.: 89415-54-3
M. Wt: 202.05 g/mol
InChI Key: BKWVCWSASGSHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N2-methylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Supramolecular Chemistry and Organometallics

5-Bromo-N2-methylpyridine-2,3-diamine plays a role in the study of noncovalent supramolecular complexes. Specifically, its derivatives like 2-bromo-5-methylpyridine have been used in research involving chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes. These studies contribute to understanding the dynamics of chiral polygons and polyhedra in organometallic chemistry (Fuss, Siehl, Olenyuk, & Stang, 1999).

2. Medicinal Chemistry

This compound is integral in the development of novel pyridine-based derivatives with potential medicinal applications. Research has focused on synthesizing a series of these derivatives via Suzuki cross-coupling reactions, exploring their biological activities such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

3. Material Science

In material science, derivatives of this compound are used as intermediates for synthesizing pentasubstituted pyridines. These compounds are valuable for their potential use in medicinal chemistry as building blocks (Wu, Porter, Frennesson, & Saulnier, 2022).

4. Synthetic Chemistry

In synthetic chemistry, this compound is utilized for creating more complex ligands through metal-catalyzed coupling reactions. Research in this area focuses on the synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, which are then used to create more complex molecular structures (D'Souza, Leigh, Papmeyer, & Woltering, 2012).

5. Biological Studies

Interestingly, this compound has been involved in biological studies, particularly in understanding the effects of Bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU), a related compound, on neural stem cells. It's shown that exposure to BrdU can lead to loss of global DNA methylation and result in astrocytic differentiation, indicating significant biological effects of brominated pyridine derivatives (Schneider & d’Adda di Fagagna, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Properties

IUPAC Name

5-bromo-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVCWSASGSHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of (5-bromo-3-nitro-pyridin-2-yl)-methyl-amine (Stage 67.1.5, 4.58 g, 19.75 mmol) and tin dichloride dihydrate (Acros, Basel, Switzerland, 13.38 g, 59.3 mmol) in 200 ml of THF was heated at 70° C. for 220 min. The solvent was removed by evaporation and the residue taken in CH2Cl2 (100 ml) and 5 M aqueous NaOH (50 ml) and stirred until all the solid was dissolved. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a brown solid. (HPLC: tR 1.69 min (Method A); M+H=202, 204 MS-ES).
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
13.38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.